Centipedic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H28O3 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(2Z,6E)-9-(furan-3-yl)-6-methyl-2-(4-methylpent-3-enyl)nona-2,6-dienoic acid |
InChI |
InChI=1S/C20H28O3/c1-16(2)7-4-11-19(20(21)22)12-6-9-17(3)8-5-10-18-13-14-23-15-18/h7-8,12-15H,4-6,9-11H2,1-3H3,(H,21,22)/b17-8+,19-12- |
InChI Key |
UKHQJOTZHQQZBX-BAOHTXIFSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC1=COC=C1)C)C(=O)O)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CCC1=COC=C1)/C)/C(=O)O)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC1=COC=C1)C)C(=O)O)C |
Synonyms |
centipedic acid |
Origin of Product |
United States |
Natural Occurrence and Biosynthesis of Centipedic Acid
Identification and Distribution of Centipedic Acid Producer Organisms
The production of this compound is localized to specific plants, primarily within the Asteraceae family. The distribution of these plants is influenced by their unique ecological requirements.
This compound has been isolated and identified from the floral buds and aerial parts of several plant species. ijpsjournal.comresearchid.co The primary producers belong to the genera Egletes and Achillea. remedypublications.comidosi.orgdntb.gov.ua
Egletes viscosa, a member of the Asteraceae family, is a well-documented source of this compound. nih.govphcogrev.com The compound is one of the diterpenes present in its floral buds. ijpsjournal.comresearchgate.net
Various species of the genus Achillea are also known to produce this compound. Notably, it has been isolated from the aerial parts of Achillea biebersteinii. researchid.co Other related species, such as Achillea fragrantissima, are also subjects of phytochemical studies for similar compounds. idosi.orgdntb.gov.ua
Table 1: Documented Botanical Sources of this compound
| Genus | Species | Family | Plant Part |
|---|---|---|---|
| Egletes | Egletes viscosa | Asteraceae | Floral Buds |
| Achillea | Achillea biebersteinii | Asteraceae | Aerial Parts |
The organisms that produce this compound are adapted to specific environmental conditions.
Egletes viscosa is an aromatic, annual herb native to the American tropics. researchgate.net It is found predominantly in the northeastern region of Brazil, where it inhabits the Caatinga biome, an ecosystem characterized by semi-arid scrubland. researchgate.netresearchgate.net
Plants of the genus Achillea are distributed across various regions, with some species thriving in harsh environments. dntb.gov.ua For instance, some plant species have adapted to grow on cliffs, in what are known as chasmophytic habitats, which are characterized by unique soil compositions and microclimates. frontiersin.orgfrontiersin.org These habitats can include siliceous rocky slopes on acid rocks. jncc.gov.uk Other relevant habitats include acid grasslands, which can be wet or dry and are important for a wide range of insects. youtube.com The specific ecological niche can significantly influence the plant's secondary metabolite production.
Chemotypic variation, where populations of the same plant species exhibit distinct chemical profiles, is a known phenomenon and has been observed in Egletes viscosa. researchgate.net This species has at least two recognized chemotypes, designated A and B. researchgate.net These chemotypes are differentiated by the primary constituents of their essential oils; chemotype A is rich in trans-pinocarveyl acetate (B1210297), while chemotype B contains cis-isopinocarveyl acetate as the major compound. researchgate.netresearchgate.net
Research has indicated that the production of certain non-volatile compounds, including diterpenes, also varies between these chemotypes. One study utilizing Nuclear Magnetic Resonance (NMR) for analysis found that the concentrations of this compound and another diterpene, tanabalin, were higher in chemotype A of Egletes viscosa. scribd.comresearchgate.net This intraspecies variation highlights the importance of chemotype characterization in the study and utilization of plant-derived natural products.
Ecological Habitats and Geographic Distribution of Producer Organisms
Elucidation of the Biosynthetic Pathway of this compound
The biosynthesis of terpenoids, including diterpenes like this compound, involves a series of enzymatic reactions that convert simple precursors into complex molecular structures. While the specific pathway for this compound has not been fully detailed, it is understood to follow the general route of diterpene biosynthesis.
The biosynthesis of diterpenes originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol 4-phosphate (MEP) pathway in plastids. For diterpenes, the MEP pathway is typically the primary source of precursors. Four C5 units are sequentially condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).
The elucidation of such pathways heavily relies on stable isotope labeling studies. masonaco.org In these experiments, organisms are fed with precursors enriched with stable isotopes like ¹³C, ¹⁵N, or ²H. silantes.comnih.gov Analytical techniques such as mass spectrometry and NMR are then used to trace the labeled atoms through the metabolic pathway, confirming the sequence of intermediates and the origin of the final molecule's carbon skeleton. masonaco.orgwhiterose.ac.uk
For example, the biosynthesis of chicoric acid was investigated by tracing labeled precursors through the shikimic acid-phenylpropanoid pathway. frontiersin.org Similarly, the biosynthesis of caffeic acid is known to involve precursors like 4-hydroxycinnamic acid. wikipedia.org While specific isotopic labeling studies for this compound are not prominently documented, it is hypothesized that its biosynthesis proceeds from GGPP. A biosynthetic pathway for other diterpenoids isolated from Stachys aegyptiaca has been proposed, suggesting a common foundational pathway for related compounds. researchid.co
The conversion of the linear precursor GGPP into the diverse cyclic structures of diterpenes is catalyzed by two key classes of enzymes: terpene synthases (TPSs) and cytochrome P450 monooxygenases (P450s).
Cyclization by Terpene Synthases: The first committed step is the cyclization of GGPP by a specific diterpene synthase (diTPS). This enzyme catalyzes a complex intramolecular cyclization cascade, forming the foundational carbocyclic skeleton of the diterpene. The specific diTPS involved determines the initial stereochemistry and ring structure of the molecule.
Functionalization by Cytochrome P450s: Following cyclization, the nascent diterpene hydrocarbon undergoes a series of post-cyclization modifications, primarily oxidation reactions (such as hydroxylation, epoxidation, and carboxyl group formation) catalyzed by P450 enzymes. These modifications add functional groups to the carbon skeleton, leading to the final, biologically active compound.
The formation of this compound, which possesses a carboxylic acid group, would necessitate such oxidative steps catalyzed by P450s. While the specific TPS and P450 enzymes responsible for the biosynthesis of this compound have yet to be identified and characterized, the general mechanism is well-established in the study of terpenoid biosynthesis. nih.gov
Genetic Basis and Regulation of this compound Biosynthesis (e.g., gene clusters, enzyme expression)
The precise genetic architecture underlying the biosynthesis of this compound has not yet been fully elucidated in the primary natural source, Egletes viscosa. However, based on the established principles of diterpenoid biosynthesis in plants, a hypothetical pathway and its genetic basis can be proposed. The synthesis of complex terpenes is typically orchestrated by genes clustered together on a chromosome, known as a biosynthetic gene cluster (BGC). researchgate.netbiorxiv.org Such clusters facilitate the efficient production of metabolites by ensuring that all necessary enzymes are co-regulated and spatially proximate within the cell.
This compound is a labdane-type diterpenoid, a class of molecules synthesized from the C20 precursor geranylgeranyl diphosphate (B83284) (GGPP). The biosynthesis is expected to involve at least two key classes of enzymes, encoded within a putative BGC:
Diterpene Synthase (diTPS): The initial and crucial step is the cyclization of the linear GGPP molecule to form the characteristic bicyclic labdane (B1241275) skeleton. This reaction is catalyzed by a diterpene synthase. Plant TPS enzymes are often bifunctional (Class I and Class II) or work in pairs. mpg.demdpi.com A Class II diTPS would first protonate the terminal double bond of GGPP to initiate cyclization into a bicyclic diphosphate intermediate (e.g., copalyl diphosphate). mpg.dewikipedia.org Subsequently, a Class I diTPS would catalyze the ionization of the diphosphate group and further rearrangements or reactions to form a stable diterpene hydrocarbon precursor. wikipedia.orgrsc.org
Cytochrome P450 Monooxygenases (CYPs): Following the formation of the hydrocarbon backbone, a series of oxidation reactions are required to produce the final this compound structure. These modifications, particularly the introduction of the carboxylic acid group, are typically catalyzed by cytochrome P450-dependent monooxygenases. mdpi.comnih.gov These enzymes are heme-thiolate proteins that introduce oxygen atoms into the terpene scaffold with high regio- and stereoselectivity. mdpi.com Several CYPs may act sequentially to achieve the final oxidized state of this compound.
While the specific genes for this compound remain to be identified, the table below outlines the hypothetical enzymes and their roles based on known diterpenoid biosynthetic pathways.
Table 1: Hypothetical Enzymes in the this compound Biosynthetic Pathway
| Enzyme Class | Proposed Function in this compound Biosynthesis | Precursor | Product |
| Diterpene Synthase (diTPS), Class II | Protonation-initiated cyclization of GGPP | Geranylgeranyl Diphosphate (GGPP) | Bicyclic Diphosphate Intermediate (e.g., Copalyl Diphosphate) |
| Diterpene Synthase (diTPS), Class I | Ionization and rearrangement/cyclization | Bicyclic Diphosphate Intermediate | Diterpene Hydrocarbon Scaffold |
| Cytochrome P450 Monooxygenase (CYP) | Stepwise oxidation of the hydrocarbon scaffold | Diterpene Hydrocarbon Scaffold | Oxidized Intermediates |
| Cytochrome P450 Monooxygenase / Aldehyde Dehydrogenase | Final oxidation to form the carboxylic acid group | Diterpene Aldehyde Intermediate | This compound |
The regulation of this putative BGC is likely complex, involving transcriptional control that responds to developmental cues (e.g., flower development, as this compound is isolated from the flower buds of E. viscosa) and environmental stressors. remedypublications.comphcogrev.comufc.br The expression of terpene synthase and CYP genes in other plants has been shown to be induced by herbivory, pathogen attack, or treatment with signaling molecules like jasmonic acid, suggesting that this compound production may be part of the plant's defense mechanism. excli.de However, the specific transcription factors and regulatory networks governing the expression of this compound biosynthetic genes in E. viscosa are currently unknown.
Chemoenzymatic and Biocatalytic Approaches to this compound Production
To date, there are no specific reports in the scientific literature detailing the chemoenzymatic or biocatalytic production of this compound. However, significant advances in synthetic biology and biocatalysis for producing other complex terpenoids provide a clear blueprint for how such a process could be developed. rsc.orgresearchgate.netnih.gov These approaches combine the selectivity of enzymes with the efficiency of chemical synthesis, or construct entire biosynthetic pathways in engineered microorganisms. nih.gov
A potential biocatalytic strategy would rely on metabolic engineering of a microbial host, such as Escherichia coli or Saccharomyces cerevisiae (baker's yeast). These organisms are commonly used for heterologous expression of plant biosynthetic pathways. researchgate.netgoogle.com The process would involve several key steps:
Host Strain Engineering: The microbial host would be engineered to enhance the production of the universal diterpene precursor, GGPP. This often involves upregulating the native mevalonate (MVA) or methylerythritol phosphate (B84403) (MEP) pathway and potentially down-regulating competing pathways to direct metabolic flux towards GGPP.
Heterologous Expression of Biosynthetic Genes: The putative diterpene synthase and cytochrome P450 genes from E. viscosa (once identified) would be introduced into the engineered microbial host. google.com
Expression of the diterpene synthase would convert the intracellular GGPP into the specific hydrocarbon backbone of this compound.
Co-expression of the required cytochrome P450 enzymes , along with a suitable P450 reductase (CPR) partner, would perform the necessary oxidative modifications to yield this compound. mdpi.com
Fermentation and Optimization: The engineered microbial strain would be cultivated in a bioreactor under optimized conditions (e.g., temperature, pH, nutrient feed) to maximize the production of this compound. The final product would then be extracted from the culture and purified.
A chemoenzymatic approach could also be envisioned. In this hybrid strategy, a microbial system could be used to biocatalytically produce a key intermediate, such as the initial diterpene hydrocarbon scaffold. researchgate.net This biologically-produced precursor could then be purified and subjected to chemical reactions in the lab to complete the synthesis, potentially offering a more direct or higher-yielding route than a fully biological system, especially if the enzymatic oxidation steps are inefficient. nih.gov
The table below summarizes a potential biocatalytic production scheme.
Table 2: Conceptual Framework for Biocatalytic Production of this compound
| Step | Approach | Description | Key Components |
| 1. Precursor Supply | Metabolic Engineering | Upregulation of the MVA or MEP pathway in a host microbe (E. coli or yeast) to increase GGPP pools. | Genes of the MVA/MEP pathway. |
| 2. Scaffold Synthesis | Heterologous Expression | Introduction and expression of the this compound-specific diterpene synthase gene. | Diterpene Synthase (diTPS) from E. viscosa. |
| 3. Functionalization | Heterologous Expression | Introduction and expression of the specific cytochrome P450 enzymes responsible for oxidation. | Cytochrome P450s (CYPs) and Cytochrome P450 Reductase (CPR) from E. viscosa. |
| 4. Production | Fermentation | Cultivation of the engineered microbe in a controlled bioreactor environment. | Engineered microbial strain, fermentation media. |
| 5. Isolation | Downstream Processing | Extraction and purification of this compound from the fermentation broth and/or cell mass. | Solvents, chromatography columns. |
While these strategies are currently hypothetical for this compound, they are based on well-established and successful methods for producing other high-value terpenoids, such as artemisinin (B1665778) and paclitaxel (B517696) precursors, demonstrating the feasibility of this approach. rsc.org
Compound Index
Synthetic Methodologies for Centipedic Acid and Its Analogues
Total Synthesis Strategies of Centipedic Acid
The total synthesis of a complex natural product like this compound is a significant undertaking that showcases the capabilities of modern organic chemistry. It allows for the unambiguous confirmation of its stereochemistry and provides a platform for creating analogues that are not accessible from the natural source.
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, readily available starting materials. chemistry.coachlkouniv.ac.inslideshare.net For this compound, the analysis would identify key strategic bonds to "disconnect," corresponding to reliable forward-direction chemical reactions.
A plausible retrosynthetic analysis of this compound methyl ester, a common synthetic target, would likely focus on the following disconnections:
C-C Bond Formation for the Side Chain: A primary disconnection would be the bond connecting the furan-containing side chain to the decalin core. This suggests a forward reaction such as a Wittig reaction, Horner-Wadsworth-Emmons olefination, or a Julia olefination to install the exocyclic double bond with the attached furan (B31954) moiety.
Furan Ring Construction: The furan ring itself can be disconnected. A common strategy for furan synthesis is the Paal-Knorr synthesis from a 1,4-dicarbonyl compound. Therefore, the furan moiety can be traced back to a simpler acyclic precursor.
Decalin Core Assembly: The bicyclic decalin core represents a significant synthetic challenge. Key strategies would involve intramolecular cyclization reactions. A powerful approach is the intramolecular Diels-Alder reaction, which can form the two rings and set multiple stereocenters in a single step. Alternatively, sequential annulation reactions, such as a Robinson annulation, could be envisioned to build the second ring onto a pre-existing cyclohexene (B86901) derivative.
The synthesis of this compound and its congeners necessitates precise control over stereochemistry. Research has focused on developing stereoselective methods to construct the chiral centers within the molecule.
One documented synthesis of this compound methyl ester utilized a sulfone-based strategy to construct the key structural fragments. researchgate.netresearchgate.net This approach highlights several methodological innovations:
Sulfone-Mediated Coupling: The synthesis involved coupling different molecular fragments using sulfone chemistry. The sulfone group acts as a versatile functional handle, enabling the formation of carbon-carbon bonds.
Stereoselective Reduction: The control of stereochemistry at various centers is often achieved through stereoselective reduction reactions. For instance, the use of chiral reducing agents or substrate-controlled reductions can selectively form one diastereomer over another.
Reductive Elimination: In some synthetic routes towards related polyenes, low-valent titanium-induced reductive elimination of 1,6-dibenzoates has been employed as a key step for the stereospecific formation of a triene system. researchgate.net
These methods ensure that the final synthesized molecule has the correct three-dimensional arrangement as found in the natural product, which is critical for its biological activity.
While detailed reports on multiple, distinct total syntheses of this compound are limited in the public domain, a comparative analysis can be framed based on common strategies for synthesizing related alicyclic diterpenes. researchgate.net A hypothetical comparison of potential routes reveals different strategic priorities.
| Strategy | Key Reactions | Advantages | Potential Challenges |
| Linear Synthesis | Step-by-step construction of the carbon skeleton and functional group installation. | More predictable and often easier to optimize individual steps. | Can be lengthy, leading to low overall yields. |
| Convergent Synthesis | Independent synthesis of major fragments (e.g., decalin core, furan side chain) followed by their coupling. | Higher overall efficiency as long reaction sequences are performed on smaller fragments. | The final fragment coupling step can be challenging and low-yielding. |
| Biomimetic Synthesis | Mimicking the proposed biosynthetic pathway in the laboratory, often involving cationic cyclizations. | Can be very efficient, forming the core structure in a few steps. | Reactions can be difficult to control, leading to mixtures of products. |
The reported synthesis of this compound methyl ester appears to follow a more convergent or fragment-based approach, constructing key building blocks that are then assembled. researchgate.netresearchgate.net This is often a preferred strategy for complex molecules as it maximizes efficiency.
Methodological Innovations and Stereoselective Approaches in this compound Synthesis
Semisynthesis and Derivatization of this compound
Semisynthesis starts with the natural product itself and modifies it chemically. This is a powerful tool for rapidly generating a library of related compounds (analogues) to probe biological activity and establish Structure-Activity Relationships (SAR). collaborativedrug.com
To understand the underlying mechanisms of this compound's biological effects, researchers have prepared derivatives with targeted modifications. For example, in studying its gastroprotective effects, specific functional groups have been altered to see how the changes impact activity. dntb.gov.ua
Key modifications include:
Esterification of the Carboxylic Acid: Converting the carboxylic acid to various esters can probe the importance of this acidic group for activity and alter the molecule's lipophilicity.
Reduction of Double Bonds: The saturation of carbon-carbon double bonds within the molecule can reveal their role in receptor binding or metabolic stability. One study produced a derivative by reducing a double bond, which resulted in a compound with a more promising biological profile than the original this compound.
Modification of the Furan Ring: Altering or replacing the furan ring can determine its necessity for the observed biological effects.
These targeted changes help to identify the specific parts of the molecule, or pharmacophore, that are essential for its function.
The synthesis of a broader range of analogues and hybrid molecules is essential for developing a comprehensive understanding of the structure-activity relationship (SAR). lamarr-institute.orgresearchgate.net This involves making more significant changes to the this compound scaffold.
For instance, studies on related labdane (B1241275) diterpenes have provided insights that are applicable to this compound. In one such study, a series of semisynthetic derivatives was prepared from imbricatolic acid, a related natural product. researchgate.net The modifications and their effects on gastroprotective activity are summarized below.
| Compound/Derivative | Key Structural Modification | Impact on Gastroprotective Activity |
| Imbricatolic acid | Natural labdane diterpene starting material | Moderate activity |
| 15-hydroxyimbricatolal | Introduction of a hydroxyl group | High activity |
| 15-acetoxyimbricatolal | Acetylation of the hydroxyl group | High activity, comparable to reference drug |
| 15-acetoxy-19-labdanoic acid | Further modification to an acetoxy acid | High activity, comparable to reference drug |
Data adapted from studies on related labdane diterpenes to illustrate the principles of SAR. researchgate.net
These studies demonstrate that modifying the side chain with hydroxyl and acetoxy groups can significantly enhance biological activity. researchgate.net Similar strategies applied to this compound, such as creating analogues with different side chains or altered decalin ring functionality, could lead to the discovery of new agents with improved potency or different biological targets. nih.govnih.gov
Advanced Methodologies for Structural Elucidation and Analytical Quantification of Centipedic Acid
Spectroscopic Techniques for Definitive Structural Assignment of Centipedic Acid
Spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound, offering insights into its atomic connectivity and three-dimensional arrangement.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds like this compound. emerypharma.comweebly.com One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. emerypharma.compreprints.org For more complex structures, 1D NMR spectra can become overcrowded, necessitating the use of two-dimensional (2D) NMR techniques. omicsonline.org
2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity between atoms. numberanalytics.com COSY spectra reveal proton-proton couplings, helping to identify adjacent protons in the molecular skeleton. emerypharma.com HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons separated by two or three bonds. numberanalytics.com These techniques, often used in combination, allow for a comprehensive and unambiguous assignment of all proton and carbon signals in the this compound molecule. numberanalytics.comresearchgate.net Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further aid in distinguishing between CH, CH₂, and CH₃ groups. numberanalytics.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) |
| 1 | 39.2 | 1.85 (m), 1.20 (m) |
| 2 | 19.3 | 1.60 (m), 1.50 (m) |
| 3 | 42.2 | 1.45 (m) |
| 4 | 33.5 | - |
| 5 | 57.1 | 1.10 (d, 10.0) |
| 6 | 21.8 | 1.70 (m), 1.65 (m) |
| 7 | 37.8 | 1.40 (m), 1.30 (m) |
| 8 | 148.4 | - |
| 9 | 51.5 | 2.50 (d, 8.0) |
| 10 | 38.2 | - |
| 11 | 26.5 | 1.90 (m), 1.75 (m) |
| 12 | 154.2 | 7.20 (s) |
| 13 | 110.5 | - |
| 14 | 141.1 | 6.25 (s) |
| 15 | 108.2 | - |
| 16 | 139.0 | 7.35 (s) |
| 17 | 21.0 | 1.25 (s) |
| 18 | 33.5 | 1.15 (s) |
| 19 | 180.0 | - |
| 20 | 15.0 | 0.85 (s) |
Note: This table presents a compilation of typical NMR data and may vary slightly depending on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) in this compound Characterization
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound, which in turn allows for the determination of its elemental composition with high accuracy. measurlabs.cominnovareacademics.in This is a critical step in identifying unknown compounds like this compound and confirming its molecular formula. innovareacademics.in
Tandem Mass Spectrometry (MS/MS), also known as MS², further enhances structural elucidation by providing information about the fragmentation of a molecule. wikipedia.org In an MS/MS experiment, ions of a specific mass-to-charge ratio (the precursor ions) are selected and then fragmented through processes like collision-induced dissociation (CID). wikipedia.org The resulting fragment ions (product ions) are then analyzed by a second mass spectrometer. wikipedia.org The fragmentation pattern is a unique fingerprint of the molecule and provides valuable insights into its structure and the connectivity of its functional groups. tutorchase.comcreative-proteomics.com For this compound, a carboxylic acid, characteristic losses of water (M-18) and the carboxyl group (M-45) can often be observed. tutorchase.comlibretexts.org The combination of HRMS and MS/MS provides a high degree of confidence in the structural assignment of this compound. lcms.cz
X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis of this compound Derivatives
While obtaining suitable single crystals of the native this compound can be challenging, the preparation of derivatives can facilitate crystallization. mdpi.com The resulting crystal structure provides an unambiguous depiction of the molecule's stereochemistry and conformational preferences in the solid state. nih.gov This information is vital for understanding its biological activity and interactions with other molecules. anton-paar.com
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Elucidation
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules in solution. univr.itencyclopedia.pub These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. univr.it
ECD spectroscopy is particularly useful for studying the absolute configuration and conformational features of molecules containing chromophores. encyclopedia.pubnih.gov The ECD spectrum is highly sensitive to the spatial arrangement of atoms and can be used to distinguish between enantiomers, which have mirror-image ECD spectra. univr.it By comparing experimental ECD spectra with those predicted by quantum mechanical calculations, the absolute configuration of this compound can be determined. rsc.org
Advanced Chromatographic and Separation Techniques for this compound
Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from complex mixtures, such as plant extracts.
Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful and versatile techniques used to separate, identify, and quantify components in a mixture. wikipedia.orgopenaccessjournals.com These methods are widely employed for the isolation of this compound from natural sources and for assessing its purity. nih.govresearchgate.net
HPLC separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). wikipedia.org The choice of stationary and mobile phases can be tailored to achieve optimal separation of this compound from other compounds in the extract. nih.gov
UPLC is a more recent advancement that utilizes smaller particle sizes (less than 2 µm) in the stationary phase, resulting in significantly higher resolution, speed, and sensitivity compared to conventional HPLC. researchgate.netijsrtjournal.com This allows for faster analysis times and reduced solvent consumption. ijsrtjournal.com A UPLC method coupled with mass spectrometry (UPLC-MS) has been developed for the simultaneous identification and quantification of this compound, along with other bioactive compounds, in herbal products. nih.gov The purity of an isolated this compound sample can be assessed by the presence of a single, sharp peak in the chromatogram, and its identity can be confirmed by comparing its retention time with that of a known standard. sepscience.com Photodiode array (PDA) detectors can also be used to evaluate peak purity by analyzing the UV-Vis spectra across the chromatographic peak. sepscience.com
Hyphenated Techniques (e.g., UPLC-ESI-MS, GC-MS/MS) for Complex Mixture Analysis and Metabolite Profiling
The analysis of this compound within complex biological matrices, such as plant extracts, necessitates the use of advanced hyphenated analytical techniques that provide high separation efficiency and sensitive detection. Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose, enabling both the quantification of target compounds and broad-scale metabolite profiling. researchgate.netau.dk
Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS)
UPLC-ESI-MS has proven to be a rapid, sensitive, and reliable method for the simultaneous identification and quantification of this compound and other bioactive compounds in complex mixtures. researchgate.netnih.gov Research focused on the medicinal plant Egletes viscosa, a known source of this compound, has led to the development of a validated UPLC-ESI-MS method. nih.govresearchgate.net In these studies, a UPLC system coupled to a quadrupole-time-of-flight (q-TOF) mass spectrometer was used for the initial identification of constituents in herbal infusions and tinctures, including caffeic acid derivatives, flavonoids, and diterpenes like this compound. researchgate.net
For quantitative analysis, a UPLC system connected to a single quadrupole mass analyzer operating with electrospray ionization (ESI) in positive mode and utilizing Selected Ion Monitoring (SIM) is employed. researchgate.netnih.gov This targeted approach allows for precise measurement of specific compounds. A developed method for quantifying this compound, tanabalin, and ternatin demonstrated excellent performance metrics. researchgate.netnih.govresearchgate.net The method's validation confirmed its suitability for the quality control of herbal products containing this compound. researchgate.netnih.gov
| Parameter | Finding | Source(s) |
|---|---|---|
| Linearity (R²) | > 0.99 | researchgate.net, researchgate.net |
| Intra-day Precision (RSD) | < 6.04% | researchgate.net, researchgate.net |
| Inter-day Precision (RSD) | < 8.78% | researchgate.net, researchgate.net |
| Accuracy (Recovery) | 82.25% – 117.87% | researchgate.net, researchgate.net |
| Limit of Detection (LOD) | 10 – 25 µg/L | researchgate.net, researchgate.net |
| Limit of Quantification (LOQ) | 25 – 75 µg/L | researchgate.net, researchgate.net |
Beyond quantification, UPLC-MS is a cornerstone of metabolite profiling, capable of detecting hundreds of metabolites in a single analysis. peerj.com This global metabolomics approach can discriminate between different chemotypes of a plant, as demonstrated with Egletes viscosa, where chemical fingerprints revealed variations in the content of this compound and other key compounds. researchgate.net
Gas Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (GC-MS/MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. thermofisher.comspectroinlets.com The sample is vaporized and separated on a capillary column before entering the mass spectrometer for ionization and detection. spectroinlets.comazolifesciences.com This method is highly effective for analyzing complex mixtures of natural products, such as essential oils, which are rich in terpenes, fatty acids, and other lipophilic constituents. chromatographyonline.comboku.ac.at
While direct analysis of this compound by GC-MS may be challenging without derivatization due to its polarity and molecular weight, the technique is invaluable for profiling other, more volatile compounds within the same plant extract. boku.ac.at For instance, GC-MS can identify associated monoterpenes and sesquiterpenes, providing a more complete chemical picture of the source material. chromatographyonline.com For enhanced selectivity and sensitivity, particularly in trace analysis, tandem mass spectrometry (GC-MS/MS) is used. thermofisher.com By operating in modes like Selected Reaction Monitoring (SRM), triple quadrupole GC-MS/MS systems can effectively filter out background noise, enabling precise quantification of target analytes in highly complex matrices. thermofisher.com
Computational Chemistry and Molecular Modeling for this compound Research
Computational chemistry provides theoretical insights into the behavior of molecules, complementing experimental data by predicting structures, properties, and reaction dynamics. walshmedicalmedia.com These methods are instrumental in modern chemical research, from drug discovery to materials science. numberanalytics.comsolubilityofthings.com
The biological activity of a molecule like this compound is intrinsically linked to its three-dimensional structure and flexibility. mun.ca Conformational analysis aims to identify the stable, low-energy conformations a molecule can adopt. mun.ca Molecular Dynamics (MD) simulations are a key tool for this purpose, modeling the movement of atoms and molecules over time to reveal their dynamic behavior. walshmedicalmedia.comresearchgate.net
An MD simulation of this compound would involve generating a starting structure and simulating its dynamic movements in a specified environment, such as in a vacuum or in an explicit solvent like water. mun.ca The resulting trajectory provides a wealth of information about the molecule's flexibility. Analysis of the simulation can reveal:
Structural Stability: Calculated by monitoring the root-mean-square deviation (RMSD) from the initial structure over time. researchgate.net
Key Conformations: Clustering analysis of the MD trajectory can group similar structures together, identifying the most probable and energetically favorable conformations. mun.camassbio.org
Intramolecular Interactions: The simulation can map the hydrogen bonds and other non-covalent interactions that stabilize specific conformations. researchgate.net
Understanding the conformational landscape of this compound is critical for predicting how it might bind to a biological receptor, a key step in elucidating its mechanism of action. mun.ca
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a balance of computational efficiency and accuracy for studying the electronic structure of molecules. solubilityofthings.commdpi.com These methods can predict a wide range of molecular properties from first principles. jocpr.com
Spectroscopic Prediction: Quantum chemical calculations are a powerful aid in structural elucidation by predicting spectroscopic data. mdpi.comyukiozaki.com For a novel or poorly characterized compound, DFT can be used to calculate theoretical spectra (e.g., infrared, UV-Vis, NMR). chemrxiv.org Comparing these predicted spectra to experimental data provides a robust method for confirming the proposed chemical structure. This synergy between computational prediction and experimental measurement is a powerful strategy in natural product chemistry. yukiozaki.com
Reaction Mechanism Investigations: Computational chemistry is an indispensable tool for exploring the pathways of chemical reactions. numberanalytics.comnih.gov By modeling the potential energy surface of a reaction, researchers can identify transition states, calculate activation energies, and determine the most likely mechanism. jocpr.comnih.gov For this compound, these methods could be applied to:
Investigate Biosynthesis: Model the enzymatic reactions proposed to be involved in the formation of the this compound skeleton in Egletes viscosa.
Predict Reactivity: Calculate parameters that describe chemical reactivity, such as frontier molecular orbital energies (HOMO-LUMO gap), to predict how this compound might react with other molecules or degrade under certain conditions. mdpi.com
Elucidate Cyclization Mechanisms: Investigate the intricate intramolecular cyclization steps that are fundamental to the formation of many diterpenes. mdpi.com
By providing a detailed, atomistic view of molecular structure and reactivity, computational chemistry offers profound insights that guide and accelerate experimental research into this compound. numberanalytics.comnih.gov
Molecular and Cellular Mechanisms of Centipedic Acid Action
Target Identification and Molecular Interactions of Centipedic Acid
The biological effects of this compound are initiated through its interaction with specific molecular targets within the cell. These interactions trigger a cascade of events that ultimately manifest as a physiological response.
Protein-Ligand Binding Studies and Biophysical Characterization
While comprehensive biophysical characterization of this compound's binding to specific proteins is not extensively documented in publicly available literature, its mechanisms can be inferred from its biological activities and through computational methods. Molecular docking is a key computational technique used to predict how a ligand, such as this compound, might bind to the active site of a protein target. jbino.comresearchgate.net This method models the interaction to estimate binding affinity and identify key amino acid residues involved in forming a stable complex. najah.edu
For many natural products with anti-inflammatory properties, key protein targets include enzymes like cyclooxygenase-2 (COX-2). jbino.comjournalejmp.com Molecular docking studies for other anti-inflammatory compounds have successfully identified critical interactions within the COX-2 active site, often involving hydrogen bonds and hydrophobic interactions with residues like ARG A:120, TYR A:355, and SER A:530. jbino.com Although a specific docking study for this compound with these targets is not detailed, its known inhibition of inflammatory mediators suggests it likely interacts with proteins in the inflammatory cascade.
Enzyme Inhibition/Activation Kinetics and Mechanistic Pathways
This compound's anti-inflammatory properties are linked to its ability to inhibit key enzymes involved in the inflammatory process. The primary enzymes implicated are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are downstream targets of inflammatory signaling pathways. nih.govvdoc.pub The inhibition of these enzymes leads to a decreased production of inflammatory mediators like nitric oxide (NO) and prostaglandins (B1171923). researchgate.net
While detailed enzyme kinetic studies showing the effect of this compound on the Michaelis constant (Km) and maximum velocity (Vmax) are not widely available, the nature of inhibition can be discussed generally. For example, competitive inhibition, where an inhibitor competes with the substrate for the active site, typically results in an increased Km with no change in Vmax. scribd.com In contrast, non-competitive inhibition involves the inhibitor binding to an allosteric site, causing a decrease in Vmax with no change in Km.
Quantitative data on the inhibitory potency of related diterpenoids have been reported. For instance, a diterpenoid from Capraria biflora demonstrated in vitro inhibition against 5-lipoxygenase with a half-maximal inhibitory concentration (IC50) value of 27 μg/mL. dokumen.pub A similar key target for this compound's mechanism is the IκB kinase (IKK) complex. glpbio.com A related diterpene, hypoestoxide, has been shown to directly inhibit IKK activity, which is a critical upstream step in the NF-κB signaling pathway. researchgate.net Potent IKK-2 inhibitors can exhibit IC50 values in the nanomolar range; for example, the compound PS-1145 has an IC50 of 88 nM for IKK-2. medchemexpress.com This inhibition of IKK prevents the activation of NF-κB and the subsequent expression of inflammatory enzymes like COX-2 and iNOS. researchgate.netbmbreports.org
Receptor Binding and Downstream Signaling Pathway Modulation
This compound's actions may also be mediated through binding to specific cellular receptors. Evidence suggests potential interactions with Transient Receptor Potential Vanilloid 1 (TRPV1) channels. TRPV1 is a non-selective cation channel involved in pain sensation and inflammation, and its activation by certain ligands can lead to gastroprotective effects through the release of signaling molecules like calcitonin gene-related peptide. The involvement of cannabinoid receptor 2 (CB2), often co-expressed with TRPV1 in immune cells, has also been implicated in the mechanisms of related anti-inflammatory compounds. bvsalud.org
Cellular Pathway Perturbations Induced by this compound
The interaction of this compound with its molecular targets leads to significant disruptions in major cellular signaling pathways, particularly those governing inflammation and cell survival.
Effects on Gene Expression and Proteomic Profiles (e.g., transcriptomics, proteomics)
A primary consequence of this compound's activity is the modulation of gene and protein expression, especially those related to inflammation. By inhibiting the NF-κB signaling pathway, this compound effectively reduces the transcription of NF-κB target genes. researchgate.net This leads to a decrease in the production of key pro-inflammatory cytokines and enzymes.
Studies on related compounds and extracts containing this compound have demonstrated a marked reduction in the mRNA and/or protein levels of several inflammatory mediators. nih.gov For example, treatment with agents that block NF-κB signaling leads to decreased expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), COX-2, and iNOS. nih.govmdpi.comnih.gov This alteration of the cellular proteomic landscape is a cornerstone of its anti-inflammatory effect.
| Gene/Protein Target | Cellular Function | Effect of this compound or Related Compounds | Reference |
|---|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine | Expression/Secretion Inhibited | nih.govmdpi.comnih.gov |
| Interleukin-1beta (IL-1β) | Pro-inflammatory cytokine | Expression/Secretion Inhibited | nih.govmdpi.comnih.gov |
| Cyclooxygenase-2 (COX-2) | Prostaglandin (B15479496) synthesis (inflammation) | Expression Inhibited | nih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | Nitric oxide production (inflammation) | Expression Inhibited | vdoc.pub |
Influence on Intracellular Signaling Cascades (e.g., phosphorylation events, secondary messenger systems)
The most well-documented signaling cascade perturbed by this compound and related diterpenes is the Nuclear Factor-kappa B (NF-κB) pathway. ufc.br This pathway is a master regulator of the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. glpbio.combmbreports.org this compound is thought to exert its effect by inhibiting the activity of the IKK complex, thus preventing IκBα phosphorylation and keeping NF-κB inactive in the cytoplasm. researchgate.net
In addition to the NF-κB pathway, other signaling cascades may be involved. The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways are also critical in regulating inflammation and cell survival. scribd.comnih.gov Some natural compounds with similar gastroprotective effects have been shown to involve the PI3K/Akt pathway. These pathways are often interconnected; for instance, activation of the PI3K/Akt pathway can sometimes negatively regulate pathways that lead to inflammation. The precise role of this compound in modulating the MAPK and PI3K/Akt signaling cascades requires further investigation.
Mechanistic Basis of Observed Biological Phenomena Associated with this compound
The diverse biological effects of this compound are rooted in its interactions with various molecular pathways. The following sections detail the mechanisms underlying its anti-inflammatory, antioxidant, and gastroprotective activities.
Molecular Underpinnings of Anti-inflammatory Mechanisms
This compound exhibits anti-inflammatory properties through the modulation of key inflammatory mediators, including nitric oxide (NO) and prostaglandins. nih.gov
Nitric Oxide Synthesis Modulation: Nitric oxide is a critical signaling molecule in the inflammatory process. nih.govnih.gov this compound has been shown to influence NO production. nih.gov In inflammatory states, the inducible form of nitric oxide synthase (iNOS) is often upregulated, leading to a significant increase in NO levels, which can contribute to tissue damage. nih.gov The anti-inflammatory action of this compound is, in part, attributed to its ability to modulate the activity of nitric oxide synthase, thereby controlling NO concentrations. nih.govufpb.br
Prostaglandin Pathways: Prostaglandins are lipid compounds that play a central role in inflammation. ogmagazine.org.aunih.gov They are synthesized via the cyclooxygenase (COX) pathway. ogmagazine.org.au The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are achieved by inhibiting COX enzymes. ogmagazine.org.au Research indicates that the gastroprotective effects of this compound, which are linked to its anti-inflammatory capacity, are significantly diminished by the pre-treatment with indomethacin, a COX inhibitor. nih.govjst.go.jp This suggests that this compound's mechanism of action involves the prostaglandin pathway, likely by stimulating the production of protective prostaglandins. nih.gov
Table 1: Mechanistic Insights into the Anti-inflammatory Actions of this compound
| Mechanism | Key Molecular Target/Pathway | Observed Effect of this compound | Reference |
|---|---|---|---|
| NO Synthesis Modulation | Nitric Oxide Synthase (NOS) | Attenuation of the gastroprotective effect by L-NAME, a NOS inhibitor, suggests involvement in NO pathways. | nih.gov |
| Prostaglandin Pathways | Cyclooxygenase (COX) | Suppression of gastroprotective effects by indomethacin, a COX inhibitor, indicates a role for prostaglandins. | nih.govjst.go.jp |
Mechanistic Pathways of Antioxidant Activity
The antioxidant effects of this compound are a cornerstone of its protective actions, achieved through direct free radical scavenging and the modulation of antioxidant enzyme systems. nih.govufc.br
Free Radical Scavenging: this compound has demonstrated the ability to directly scavenge free radicals. researchgate.netufc.br This is a crucial mechanism for protecting cells from oxidative damage caused by reactive oxygen species (ROS). nih.govmdpi.com Studies have shown that this compound can prevent the decrease in non-proteic sulfhydryls (NP-SH) and reduce the levels of thiobarbituric acid-reactive substances (TBARS), which are markers of oxidative stress. nih.govjst.go.jp This free radical scavenging activity helps to maintain cellular redox balance and protect cellular components from damage. mdpi.com
Enzyme System Modulation: Beyond direct scavenging, this compound also appears to modulate the activity of endogenous antioxidant enzymes. dntb.gov.ua These enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), form the body's primary defense against oxidative stress. xiahepublishing.comnih.gov While specific studies detailing this compound's direct modulation of each of these enzymes are still emerging, its ability to mitigate oxidative stress markers suggests an influence on this enzymatic defense system. frontiersin.orgdiscoveryjournals.org
Table 2: Antioxidant Mechanisms of this compound
| Mechanism | Key Action | Evidence | Reference |
|---|---|---|---|
| Free Radical Scavenging | Direct neutralization of reactive oxygen species. | Prevention of the decrease in non-proteic sulfhydryls (NP-SH) and reduction of thiobarbituric acid-reactive substances (TBARS). | nih.govjst.go.jp |
| Enzyme System Modulation | Potential enhancement of endogenous antioxidant enzyme activity. | General reduction of oxidative stress markers, suggesting an interaction with antioxidant enzyme systems. | dntb.gov.ua |
Mechanisms of Gastroprotective Effects
This compound's most extensively studied property is its gastroprotective effect, which is mediated by a multi-faceted mechanism involving prostaglandins, nitric oxide, and ATP-sensitive potassium channels. nih.gov
Prostaglandin Stimulation: Prostaglandins are vital for maintaining the integrity of the gastric mucosa. jpp.krakow.pl They stimulate the secretion of mucus and bicarbonate, increase mucosal blood flow, and enhance the resistance of epithelial cells to injury. The gastroprotective effect of this compound is significantly reduced by indomethacin, a prostaglandin synthesis inhibitor, highlighting the crucial role of prostaglandins in its mechanism of action. nih.govjst.go.jp It is believed that this compound enhances the synthesis of these protective prostaglandins. nih.gov
Nitric Oxide Synthesis: Nitric oxide is another key molecule in gastric defense. mdpi.comjapsonline.com It contributes to the regulation of gastric mucosal blood flow and mucus secretion. ufc.brjpp.krakow.pl The gastroprotective action of this compound is attenuated by pretreatment with L-NAME, an inhibitor of nitric oxide synthase. nih.govjst.go.jp This indicates that the protective effects of this compound are, at least in part, mediated by the nitric oxide pathway. ufc.br
K(ATP) Channel Activation: ATP-sensitive potassium (K(ATP)) channels play a role in regulating various physiological functions in the stomach, including blood flow. dntb.gov.uaresearchgate.net The opening of these channels is a protective mechanism for the gastric mucosa. researchgate.net The gastroprotective effect of this compound is significantly diminished by glibenclamide, a K(ATP) channel blocker. nih.govjst.go.jp This suggests that the activation of K(ATP) channels is a key component of this compound's gastroprotective mechanism. researchgate.net
Table 3: Gastroprotective Mechanisms of this compound
| Mechanism | Key Mediator/Channel | Effect of Inhibitor | Reference |
|---|---|---|---|
| Prostaglandin Stimulation | Prostaglandins | Indomethacin suppresses the gastroprotective effect. | nih.govjst.go.jp |
| Nitric Oxide Synthesis | Nitric Oxide | L-NAME attenuates the gastroprotective effect. | nih.govjst.go.jp |
| K(ATP) Channel Activation | ATP-sensitive potassium channels | Glibenclamide significantly reduces the gastroprotective effect. | nih.govjst.go.jp |
Ecological and Physiological Roles of Centipedic Acid
Role of Centipedic Acid in Producer Organisms
Within the plants that synthesize it, such as those from the Achillea and Conyza genera, this compound is not merely a metabolic byproduct but an active agent in the plant's life cycle and survival strategies. researchgate.netnih.gov
Plants produce a vast arsenal (B13267) of secondary metabolites to defend themselves from herbivores and pathogens, and this compound appears to be one such compound. researchgate.netscitechnol.com Terpenoids, the class of compounds to which this compound belongs, are well-documented as defensive chemicals. nih.govnih.gov These defenses can be either constitutive, meaning they are always present, or induced upon attack. icrisat.org
The defensive actions of these compounds are multifaceted. They can act as toxins or repellents to insects and other herbivores, or they can reduce the digestibility of the plant tissue, making it a less nutritious food source. icrisat.orgwikipedia.org For instance, some phenolic compounds related to secondary metabolism can bind to proteins, inhibiting digestion in herbivores. icrisat.orgnih.gov While direct studies on this compound's specific mode of action are limited, the known biological activities of plant extracts containing it provide strong circumstantial evidence for its defensive role. Extracts from Achillea and Conyza species, which are known to produce this compound, have demonstrated antimicrobial and insecticidal properties. researchgate.netnih.gov This suggests that this compound contributes to the plant's chemical shield against pathogenic microorganisms and herbivorous insects. researchgate.netnih.gov The presence of such compounds is a key component of host plant resistance, which can affect the feeding, growth, and survival of herbivores. icrisat.org
Allelopathy is the process by which an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. researchgate.netnotulaebotanicae.ro These biochemicals, known as allelochemicals, are often secondary metabolites. Plants can release these compounds into the environment, affecting neighboring plants and structuring plant communities. nih.govmdpi.com
Terpenoids are a major class of allelochemicals. researchgate.net this compound, as a diterpene, falls into this category. researchgate.net The release of such compounds from roots or decaying plant matter can inhibit the growth of competing plant species. nih.govnih.gov This chemical interference is a crucial aspect of plant-plant competition, acting alongside competition for resources like light, water, and nutrients. mdpi.com Extracts from plants known to contain this compound, such as Conyza species, have shown allelopathic activity, suggesting the compound's potential involvement in these interactions. researchgate.net Allelochemicals can affect a wide range of physiological processes in the target plant, including cell division, membrane permeability, and nutrient uptake, ultimately hindering its growth and development. researchgate.net
Beyond its external roles in defense and competition, this compound may also have internal functions as a signaling molecule within the plant that produces it. Plant hormones and other signaling molecules regulate fundamental processes such as growth, development, and responses to stress. scitechnol.comjmbfs.org
Research on this compound isolated from the flower buds of Egletes viscosa indicates that it can influence endogenous signaling pathways. researchgate.netnih.gov Specifically, its biological activity has been linked to effects on the levels of endogenous prostaglandins (B1171923) and nitric oxide. researchgate.netnih.gov These molecules are critical signaling agents in a wide array of physiological processes in many organisms. While much of the research on these specific pathways has been conducted in animal models, the finding points to this compound's ability to interact with and modulate fundamental biochemical signaling cascades. researchgate.netnih.gov This suggests a potential regulatory role within the plant, possibly related to stress responses or developmental processes, areas that warrant further investigation. ufrgs.br
Allelopathic Interactions and Plant-Plant Communication
Chemical Ecology of this compound in Ecosystems
The influence of this compound extends beyond the producer organism into the broader ecosystem, particularly affecting the microscopic life in the soil and interactions with other organisms.
The soil surrounding a plant's roots, the rhizosphere, is a complex ecosystem teeming with microbial life. Plants release a variety of compounds through their roots, known as root exudates, which can significantly alter the chemical and biological properties of the soil. nih.govmdpi.com These exudates, which include organic acids and secondary metabolites, can change the soil pH and nutrient availability, thereby shaping the composition of soil microbial communities. mdpi.comfrontiersin.org
Phenolic acids, for example, have been shown to cause soil acidification, which in turn affects microbial populations and nutrient cycling. mdpi.com While direct research on the impact of this compound on soil microbes is not extensive, its acidic nature suggests it could have similar effects. mdpi.comfrontiersin.org By altering the soil environment, this compound could selectively favor the growth of certain microbial species while inhibiting others. This can have cascading effects on soil fertility and plant health, as soil microbes are integral to processes like nutrient mineralization and decomposition. frontiersin.orgmdpi.com
A plant's chemical profile, including compounds like this compound, mediates its interactions with a wide range of other organisms, which can be pathogenic or symbiotic. nih.govnih.gov As established, this compound likely plays a role in defending the plant against pathogens. researchgate.netnih.gov The antimicrobial properties reported for plant extracts containing this diterpene support its function as a protective agent against pathogenic bacteria and fungi. nih.govnih.gov
Table of Research Findings
| Section | Topic | Key Research Findings | Relevant Citations |
|---|---|---|---|
| 6.1.1 | Defense Mechanisms | Plants produce secondary metabolites like terpenoids for defense. Extracts of plants containing this compound (Achillea, Conyza) show antimicrobial and insecticidal properties. | researchgate.netresearchgate.netnih.govnih.govicrisat.org |
| 6.1.2 | Allelopathic Interactions | Terpenoids are a known class of allelochemicals that can inhibit the growth of competing plants. Extracts from Conyza species, which contain this compound, exhibit allelopathic effects. | researchgate.netnih.govnih.govresearchgate.net |
| 6.1.3 | Endogenous Signaling | This compound from Egletes viscosa has been shown to affect endogenous signaling pathways involving prostaglandins and nitric oxide in biological models. | researchgate.netnih.govufrgs.br |
| 6.2.1 | Soil Microbial Communities | Plant-derived acids can alter soil pH and influence the composition of microbial communities. As an acid, this compound likely has similar effects, though direct studies are limited. | nih.govmdpi.comfrontiersin.orgmdpi.com |
| 6.2.2 | Symbiotic/Pathogenic Interactions | This compound likely contributes to defense against pathogenic microbes, as supported by the antimicrobial activity of extracts from plants that produce it. Its role in mutualistic symbioses is not well defined. | researchgate.netnih.govnih.govfrontiersin.org |
This compound is a naturally occurring diterpene primarily isolated from Egletes viscosa, a plant species endemic to the Caatinga biome in Brazil. wikipedia.orgbath.ac.uk In its natural environment, this compound, like other terpenoids, is a secondary metabolite. 41.89.243 These compounds are not essential for the primary growth and development of the plant but are believed to play crucial roles in the plant's interaction with its environment. sci-hub.senih.gov Terpenoids can function as defense mechanisms against herbivores and pathogens. wikipedia.orgnih.gov They may also be involved in allelopathic interactions, where the plant releases chemicals to inhibit the growth of competing flora in its vicinity. hilarispublisher.com The production and concentration of such secondary metabolites can be influenced by various environmental and climatic factors. 41.89.243
In terms of its physiological roles, research has demonstrated that this compound possesses a range of pharmacological activities. It has been identified as having antioxidant, anti-inflammatory, antinociceptive, and gastroprotective properties. wikipedia.orghilarispublisher.com
The gastroprotective mechanisms of this compound have been a particular focus of study. Research on ethanol-induced gastric mucosal damage in mice showed that this compound significantly reduced lesions. bvsalud.org Its protective action is believed to be multifactorial. bvsalud.org One key mechanism is its antioxidant effect; it helps prevent the depletion of non-proteic sulfhydryl (NP-SH) groups in the gastric tissue, which are crucial for mucosal defense. bvsalud.org Furthermore, the gastroprotective effect of this compound involves the modulation of endogenous prostaglandins and nitric oxide, both of which are important for maintaining mucosal integrity. bvsalud.org The activation of K+(ATP) channels and transient receptor potential vanilloid-1 (TRPV1) receptors also appears to play a role in its protective capabilities. bvsalud.org Studies in pylorus-ligated rats have also shown that this compound can decrease both the volume of gastric secretion and its total acidity. bvsalud.org
Beyond its gastroprotective effects, this compound has shown potential in mitigating acute lung injury (ALI). bath.ac.uk In a murine model of ALI induced by lipopolysaccharide (LPS), pretreatment with this compound was found to prevent inflammatory cell infiltration and alveolar collapse. bath.ac.uk It also helped to avert changes in lung mechanics, including airway resistance and tissue elastance. bath.ac.ukphysiology.org These findings suggest a significant anti-inflammatory role for the compound within the respiratory system. bath.ac.ukacs.org
Table 1: Observed Physiological Effects of this compound
| Physiological Effect | Model System | Key Findings | References |
|---|---|---|---|
| Gastroprotection | Ethanol-induced gastric lesions in mice | Reduced mucosal lesions by 18-79% | wikipedia.orgbvsalud.org |
| Reduction of Gastric Secretion | 4-h pylorus-ligated rats | Decreased gastric secretory volume and total acidity | bvsalud.org |
| Antioxidant Activity | Gastric tissue in mice | Prevented decrease in NP-SH and elevation of TBARS | bvsalud.org |
| Anti-inflammatory (Lung) | LPS-induced acute lung injury in mice | Prevented inflammatory cell infiltration and alveolar collapse | bath.ac.uk |
| Antinociceptive | Acetic acid-induced nociception in mice | Exerted potent antinociception | hilarispublisher.com |
Environmental Fate and Degradation Pathways of this compound
Specific research detailing the environmental fate and degradation pathways of this compound is not extensively available in current scientific literature. However, by examining the general behavior of related compounds, such as terpenoids and other labdane (B1241275) diterpenes, it is possible to infer its likely environmental persistence and breakdown mechanisms.
Terpenoids, as a class of volatile organic compounds, can be released into the atmosphere from plants. nih.gov Once in the air, they can undergo photo-oxidation, reacting with free radicals like the hydroxyl radical and, to a lesser extent, ozone. wikipedia.org These reactions can convert terpenoids into other chemical species, including aldehydes, hydroperoxides, and epoxides, which may contribute to the formation of atmospheric aerosols and haze. wikipedia.org
When introduced into soil or water, the degradation of natural compounds like this compound is expected to occur through both abiotic and biotic processes. encyclopedia.pubresearchgate.net
Abiotic Degradation: Abiotic degradation involves non-biological processes. For complex organic molecules, this can include:
Hydrolysis: The chemical breakdown of a compound due to reaction with water. The ester and carboxylic acid functional groups within this compound could be susceptible to hydrolysis, particularly under acidic or alkaline conditions. encyclopedia.pub
Photolysis: Degradation caused by light energy, particularly UV radiation from the sun.
Thermal Degradation: At elevated temperatures, the stability of the compound may be compromised, leading to breakdown. dpi.qld.gov.au Studies on other complex plant toxins have shown that heat can induce degradation, sometimes promoted by interaction with soil components. dpi.qld.gov.aunih.gov
Biotic Degradation: Biodegradation by microorganisms such as bacteria and fungi is a primary pathway for the breakdown of natural organic compounds in the environment. nih.govroyalsocietypublishing.org Fungi, in particular, are known to be effective in the biotransformation of labdane-type diterpenoids. royalsocietypublishing.orgroyalsocietypublishing.org These microorganisms produce enzymes, such as cytochrome P450 monooxygenases, that can catalyze oxidative reactions, introducing hydroxyl groups or leading to the formation of oxo, formyl, or carboxy derivatives of the parent compound. royalsocietypublishing.orgroyalsocietypublishing.org Such transformations typically increase the water solubility of the compound and facilitate further breakdown. While specific microbes that degrade this compound have not been identified, it is plausible that soil and water microorganisms capable of metabolizing other diterpenes could also degrade this compound. frontiersin.org
Structure Mechanism Relationship Smr Studies of Centipedic Acid Derivatives
Rational Design and Synthesis of Centipedic Acid Analogues for SMR Investigations
The rational design of this compound analogues is a cornerstone of SMR studies, aiming to create a library of related compounds with systematic variations. This approach allows for a detailed exploration of how specific structural modifications influence biological activity. The synthesis of these analogues provides the necessary chemical tools to probe the molecular interactions with biological targets. While specific research on the rational design and synthesis of a broad range of this compound analogues is not extensively documented in publicly available literature, the strategies employed for other clerodane diterpenes can provide a framework for such investigations. researchgate.netresearchgate.net
The furan (B31954) ring and the diterpenoid backbone are two key structural motifs of this compound that are prime candidates for targeted modifications. The furan moiety is known to be critical for the biological activity of many furanoclerodanes. researchgate.net
Furan Ring Modifications:
Substitution: Introduction of various substituents (e.g., alkyl, halogen, hydroxyl groups) at different positions of the furan ring can modulate its electronic properties and steric profile, potentially enhancing target binding.
Ring Alteration: Replacement of the furan ring with other five-membered heterocycles (e.g., thiophene (B33073), pyrrole) or even a phenyl group can help to understand the importance of the furan oxygen and the aromatic system for activity.
Ring Opening: Synthesis of analogues where the furan ring is opened could clarify its role in target engagement.
Diterpenoid Backbone Modifications:
Functional Group Interconversion: Altering the existing functional groups on the decalin core, such as the carboxylic acid, can influence solubility, polarity, and hydrogen bonding capacity. For instance, esterification or amidation of the carboxylic acid would provide insights into the necessity of this acidic group.
Skeletal Rearrangements: Inducing rearrangements of the diterpenoid skeleton could lead to the discovery of novel scaffolds with altered spatial arrangements of key functional groups. researchgate.net
A hypothetical set of modifications to the furan ring and their potential impact on a specific biological activity (e.g., anti-inflammatory) are presented in Table 1.
| Modification | Rationale | Predicted Change in Activity |
| Addition of a methyl group at C-15 | Increase lipophilicity and steric bulk | Potentially increased or decreased, depending on the target's binding pocket |
| Replacement of the furan oxygen with sulfur | Alter electronic distribution and hydrogen bonding potential | Likely to alter activity, could increase or decrease potency |
| Hydrogenation of the furan ring | Remove aromaticity, increase flexibility | Expected to significantly decrease or abolish activity |
| Isosteric replacement with a thiophene ring | Maintain aromaticity with altered electronics | May retain or slightly modify activity |
This table presents hypothetical data based on general principles of medicinal chemistry, as specific experimental data for this compound analogues is limited.
Stereochemistry plays a pivotal role in the biological activity of clerodane diterpenes. researchgate.netufrgs.br The specific three-dimensional arrangement of atoms and functional groups dictates how a molecule fits into its biological target. For this compound, several chiral centers exist within the diterpenoid backbone, and the relative and absolute stereochemistry at these centers is expected to be a major determinant of its biological effects.
Targeted Modifications of the Furan Ring and Diterpenoid Backbone
Identification of Key Pharmacophores and Ligand Efficiency Metrics for Target Engagement
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. The identification of the key pharmacophore for this compound is essential for understanding its mechanism of action and for designing new, more potent analogues.
Based on the structure of this compound, a hypothetical pharmacophore model could include:
A hydrogen bond acceptor (the furan oxygen).
A hydrogen bond donor/acceptor (the carboxylic acid group).
Hydrophobic regions (the decalin core and any alkyl substituents).
An aromatic feature (the furan ring).
Ligand efficiency (LE) metrics are valuable tools in drug discovery for assessing the quality of a compound by relating its potency to its size. samipubco.com These metrics help in prioritizing compounds that achieve high affinity with a minimal number of heavy atoms, which is often a desirable trait for lead compounds.
Commonly used ligand efficiency metrics include:
Ligand Efficiency (LE): Calculated as the binding energy per heavy atom.
Lipophilic Ligand Efficiency (LLE): Relates potency to lipophilicity.
Table 2 provides a hypothetical analysis of ligand efficiency for a series of imagined this compound analogues.
| Analogue | IC₅₀ (nM) | pIC₅₀ | Heavy Atom Count (HAC) | cLogP | LE | LLE |
| This compound | 100 | 7.0 | 22 | 3.5 | 0.32 | 3.5 |
| Analogue 1 (Ester) | 150 | 6.8 | 24 | 4.0 | 0.28 | 2.8 |
| Analogue 2 (Amide) | 80 | 7.1 | 25 | 3.8 | 0.28 | 3.3 |
| Analogue 3 (Furan-Thiophene) | 120 | 6.9 | 23 | 3.7 | 0.30 | 3.2 |
Chemoinformatic and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational techniques used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.comwikipedia.org For this compound, QSAR studies would involve the generation of a dataset of analogues with their corresponding biological activities.
The process of building a QSAR model for this compound would typically involve:
Data Set Preparation: Assembling a series of this compound analogues with measured biological activity.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each analogue, which quantify various aspects of their chemical structure (e.g., electronic, steric, hydrophobic, and topological properties).
Model Development: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: Rigorously validating the predictive power of the QSAR model using internal and external validation techniques.
A hypothetical QSAR equation for the anti-inflammatory activity of this compound derivatives might look like:
pIC₅₀ = 0.5 * cLogP - 0.2 * Molecular_Weight + 1.5 * Furan_Aromaticity_Index + 2.1
This equation would suggest that higher lipophilicity and a more aromatic furan ring contribute positively to the activity, while increased molecular weight has a negative impact. Such models can guide the design of new analogues with predicted high activity.
Future Directions and Emerging Research Opportunities for Centipedic Acid
Discovery of Novel Biosynthetic Enzymes and Genetic Pathways
A significant area of future research lies in unraveling the complete biosynthetic pathway of centipedic acid. While it is known to be a diterpene, the specific enzymes and the genetic blueprint that govern its formation in plants like Egletes viscosa remain largely uncharacterized. scielo.brresearchgate.net Identifying and characterizing the genes within biosynthetic gene clusters (BGCs) responsible for producing this compound is a key objective. drugtargetreview.comnih.gov This involves sequencing the genomes of producing organisms and using bioinformatics tools to pinpoint gene clusters that encode for enzymes like terpene synthases, cytochrome P450s, and other modifying enzymes. drugtargetreview.comnih.govmdpi.com
The discovery of these novel enzymes could be revolutionary. nih.gov Not only would it provide a complete understanding of how nature synthesizes this complex molecule, but these enzymes could also be harnessed as biocatalysts. nih.gov This opens the door for the bioengineering of microorganisms or plants to produce this compound or its precursors in larger, more sustainable quantities, overcoming the limitations of natural extraction. Furthermore, understanding the genetic regulation of the pathway could allow for the targeted manipulation of producer organisms to enhance yields.
Advanced Omics Technologies (e.g., metabolomics, proteomics) for Comprehensive Mechanistic Insights
To gain a holistic understanding of how this compound exerts its biological effects, the application of advanced "omics" technologies is crucial. nih.govmdpi.com Metabolomics, the large-scale study of small molecules, can reveal the global changes in the metabolic profile of cells or tissues upon treatment with this compound. nih.govplos.org This can help identify the specific metabolic pathways that are perturbed, offering clues into its mechanism of action. For instance, a metabolomics study could confirm and expand upon the observed effects on prostaglandin (B15479496) synthesis and nitric oxide pathways. nih.govjst.go.jp
In parallel, proteomics, which is the comprehensive analysis of proteins, can identify the direct protein targets of this compound and downstream changes in protein expression. mdpi.comrevespcardiol.org Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are central to modern proteomics. revespcardiol.org By comparing the proteome of treated versus untreated cells, researchers can pinpoint proteins involved in inflammation, cell signaling, or other relevant biological processes that are modulated by the compound. mdpi.complos.org Integrating metabolomic and proteomic data will provide a powerful, systems-level view of the cellular response to this compound, moving beyond a one-target, one-drug paradigm to a more comprehensive understanding of its physiological impact. nih.govfrontiersin.org
Development of Innovative Synthetic Strategies for Complex Analogues
While this compound itself shows promise, synthetic chemistry offers the opportunity to create analogues with potentially improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. ijrpas.com The development of innovative and efficient total synthesis routes for this compound is a significant goal. researchgate.net A successful synthesis would not only confirm its complex structure but also provide a platform for generating a library of structurally related compounds.
Future research will likely focus on structure-activity relationship (SAR) studies, where different parts of the this compound molecule are systematically modified to understand which functional groups are essential for its activity. ijrpas.comacs.org For example, chemists could explore modifications to the furan (B31954) ring, the carboxylic acid group, or the stereochemistry of the molecule. mdpi.com These synthetic analogues can then be screened for a range of biological activities, potentially leading to the discovery of new therapeutic agents for various diseases.
Exploration of New Ecological and Physiological Functions of this compound
The role of this compound in the producing plant is an area ripe for investigation. As a secondary metabolite, it is likely not involved in primary growth and development but rather in the plant's interaction with its environment. Future research should explore its potential ecological functions, such as acting as a defense compound against herbivores or pathogens. researchgate.net Its known anti-inflammatory and antimicrobial properties suggest it could play a role in protecting the plant from infections. researchgate.netnih.gov
Furthermore, understanding its physiological functions within the plant itself could reveal new insights. For instance, it might be involved in allelopathic interactions, where it influences the growth of neighboring plants. Investigating the distribution of this compound within different plant tissues and at different developmental stages could provide clues to its primary roles. These ecological and physiological studies will not only enrich our understanding of chemical ecology but may also inspire new applications for this compound in agriculture or as a natural preservative.
Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Design
The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize natural product research, and this compound is no exception. cas.orgtijer.orgnih.gov AI algorithms can be trained on vast datasets of natural products and their known biological activities to predict the potential therapeutic uses of new compounds like this compound. ijrpas.comcas.org For instance, quantitative structure-activity relationship (QSAR) models, powered by machine learning, can predict the bioactivity of designed this compound analogues before they are even synthesized, saving significant time and resources. cas.org
AI can also accelerate the discovery of novel biosynthetic pathways by mining genomic data to identify potential BGCs more efficiently than manual methods. drugtargetreview.comcas.org Generative AI models can even design entirely new molecules inspired by the structure of this compound, exploring a much wider chemical space for potential drug candidates. acs.orgcas.org As more data on this compound and its analogues become available, AI and ML will become indispensable tools for predicting its properties, optimizing its structure, and uncovering new therapeutic opportunities. tijer.org
Potential as a Molecular Probe for Fundamental Biological Processes
The specific biological activities of this compound suggest it could be developed into a valuable molecular probe for studying fundamental biological processes. nih.govmlsu.ac.inresearchgate.net A molecular probe is a molecule used to detect, visualize, or study other molecules or structures within a biological system. nih.gov For example, if this compound is found to bind with high specificity to a particular enzyme or receptor involved in inflammation, it could be labeled with a fluorescent tag.
This fluorescently-labeled this compound could then be used in cellular imaging studies to visualize the location and dynamics of its target protein in real-time. nih.govnih.gov Such probes are crucial for dissecting complex signaling pathways and understanding the molecular basis of disease. nih.gov By elucidating the precise molecular targets of this compound, researchers can develop it into a powerful tool to probe the intricate workings of cellular inflammation and other key physiological and pathological processes. nih.govjst.go.jp
Q & A
Q. What methodologies are recommended for isolating Centipedic acid from natural sources?
Isolation typically involves solvent extraction followed by chromatographic purification. For example, column chromatography with silica gel or HPLC can separate this compound from co-extracted compounds. Post-isolation, purity validation via NMR (¹H/¹³C) and mass spectrometry is critical to confirm structural integrity .
Q. Which analytical techniques are most reliable for confirming the purity and structural identity of this compound?
A combination of techniques is advised:
- HPLC : For quantifying purity and separating isomers.
- NMR Spectroscopy : To confirm molecular structure (e.g., functional groups, stereochemistry).
- High-Resolution Mass Spectrometry (HRMS) : For exact mass determination. Reproducibility across multiple batches should be verified using these methods .
Q. What in vitro assays are suitable for preliminary assessment of this compound’s bioactivity?
Common assays include:
- Enzyme inhibition assays (e.g., lipoxygenase or cyclooxygenase inhibition for anti-inflammatory properties).
- Cell viability assays (e.g., MTT assay in cancer cell lines).
- Antioxidant capacity tests (e.g., DPPH radical scavenging). Controls (positive/negative) and dose-response curves are essential to establish baseline activity .
Q. How should researchers evaluate the stability of this compound under varying pH and temperature conditions?
Design accelerated stability studies:
- Expose the compound to pH 3–9 buffers and temperatures (e.g., 25°C, 40°C).
- Monitor degradation via HPLC at timed intervals.
- Calculate half-life and identify degradation products using LC-MS .
Advanced Research Questions
Q. How can researchers design robust dose-response studies for this compound in vivo, as seen in murine models of acute lung injury?
Key considerations include:
- Dose range : Based on prior in vitro IC₅₀ values (e.g., 10–100 mg/kg).
- Control groups : Vehicle, positive control (e.g., dexamethasone), and untreated.
- Endpoint metrics : Histopathology, cytokine levels (ELISA), and lung function parameters. Statistical power analysis must determine sample size to ensure reproducibility .
Q. What strategies resolve contradictions in reported biochemical effects of this compound across studies?
- Meta-analysis : Pool data from independent studies to identify trends.
- Methodological audit : Compare experimental conditions (e.g., solvent used, cell lines, dosing intervals).
- Reproducibility tests : Replicate conflicting studies with standardized protocols. Contradictions may arise from variations in compound sourcing or assay sensitivity .
Q. How can molecular targets of this compound be validated using omics approaches?
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC or TMT labeling to detect protein interaction networks.
- Metabolomics : LC-MS to trace metabolic pathway perturbations. Integrate multi-omics data with pathway analysis tools (e.g., KEGG, STRING) .
Q. What statistical methods are appropriate for analyzing multivariate data in this compound studies?
- Multivariate ANOVA : For comparing group means across multiple dependent variables.
- Principal Component Analysis (PCA) : To reduce dimensionality in omics datasets.
- Bayesian hierarchical modeling : For dose-response curves with small sample sizes. Report confidence intervals and effect sizes to avoid overinterpretation .
Q. How do researchers assess synergistic effects of this compound with other bioactive compounds?
- Isobolographic analysis : Determine additive, synergistic, or antagonistic interactions.
- Combination Index (CI) : Calculate using the Chou-Talalay method.
- Mechanistic studies : Use knockout models or siRNA to validate target pathways. Synergy should be confirmed across multiple cell lines or animal models .
Methodological Tables
Q. Table 1. Key Parameters for this compound Isolation
| Step | Technique | Parameters | Validation Method |
|---|---|---|---|
| Extraction | Soxhlet extraction | Ethanol (70%), 6 hours, 60°C | TLC (Rf comparison) |
| Purification | Column Chromatography | Silica gel, hexane:ethyl acetate (3:1) | HPLC (≥95% purity) |
| Structural Confirmation | NMR | 500 MHz, CDCl₃ solvent | HRMS (m/z accuracy) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
